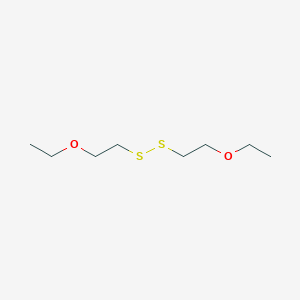
Disulfide, bis(2-ethoxyethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-ethoxyethyl) is an organosulfur compound characterized by the presence of a disulfide bond (S-S) between two ethoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfide, bis(2-ethoxyethyl) can be synthesized through the oxidation of thiols. One common method involves the reaction of 2-ethoxyethanethiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of disulfide, bis(2-ethoxyethyl) often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-ethoxyethanethiol with sulfur monochloride (S2Cl2) in the presence of a base. This method allows for the large-scale production of the compound with high yields .
Types of Reactions:
Oxidation: Disulfide, bis(2-ethoxyethyl) can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Disulfide, bis(2-ethoxyethyl) can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates, amines, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides and thiols
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-ethoxyethyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other organosulfur compounds.
Biology: Employed in the study of redox reactions and protein folding, as disulfide bonds play a crucial role in the structure and function of proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, rubber, and other materials due to its ability to form cross-links and enhance material properties
Wirkmechanismus
The mechanism of action of disulfide, bis(2-ethoxyethyl) primarily involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are essential for maintaining the three-dimensional structure of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to form higher oxidation state sulfur compounds. These reactions are often mediated by enzymes such as glutathione reductase and involve molecular targets like cysteine residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Thiodiglycol (bis(2-hydroxyethyl)sulfide): Similar in structure but contains hydroxyl groups instead of ethoxy groups. Used as a solvent and in the production of polymers.
Bis(2-hydroxyethyl) disulfide: Contains hydroxyl groups and is used in the synthesis of polymers and as a reducing agent.
Uniqueness: Disulfide, bis(2-ethoxyethyl) is unique due to its ethoxyethyl groups, which impart different solubility and reactivity properties compared to similar compounds with hydroxyl groups. This makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
67309-21-1 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
1-ethoxy-2-(2-ethoxyethyldisulfanyl)ethane |
InChI |
InChI=1S/C8H18O2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
OAVXPYJMEDMBSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCSSCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


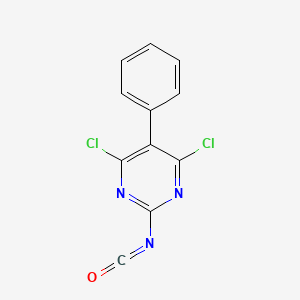
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

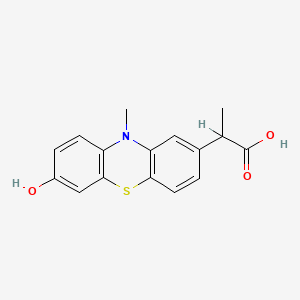
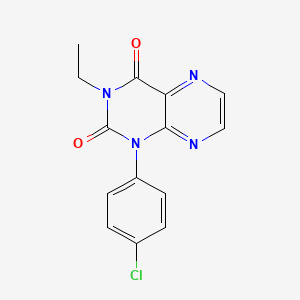
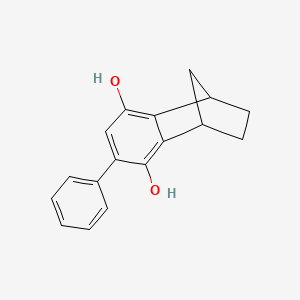
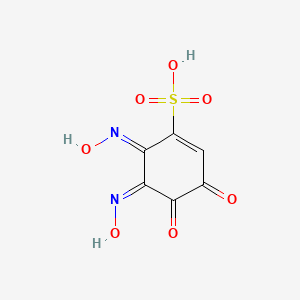
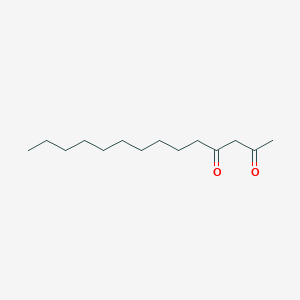

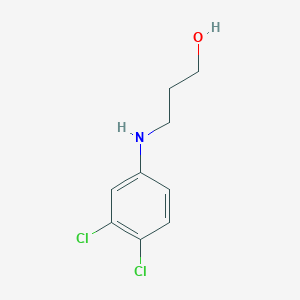


![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
